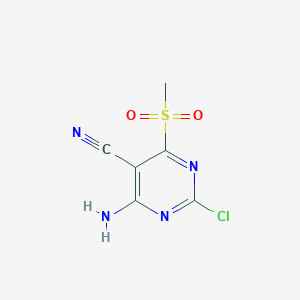
9,10-Dioxo-9,10-dihydroanthracene-1,2,4-triyl triacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Dioxo-9,10-dihydroanthracene-1,2,4-triyl triacetate is an organic compound with the molecular formula C20H14O8. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of three acetate groups attached to the anthracene core, which contains two ketone functionalities at the 9 and 10 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dioxo-9,10-dihydroanthracene-1,2,4-triyl triacetate typically involves the acetylation of 9,10-dioxo-9,10-dihydroanthracene-1,2,4-triol. This reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions generally include refluxing the reactants in an appropriate solvent like dichloromethane or toluene for several hours to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
9,10-Dioxo-9,10-dihydroanthracene-1,2,4-triyl triacetate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the acetate groups under basic conditions.
Major Products Formed
Oxidation: Products may include anthraquinone derivatives.
Reduction: Products include 9,10-dihydroxyanthracene derivatives.
Substitution: Products vary depending on the nucleophile used, resulting in various substituted anthracene derivatives.
Aplicaciones Científicas De Investigación
9,10-Dioxo-9,10-dihydroanthracene-1,2,4-triyl triacetate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 9,10-Dioxo-9,10-dihydroanthracene-1,2,4-triyl triacetate involves its interaction with various molecular targets. The compound can act as an electron acceptor due to the presence of ketone groups, facilitating redox reactions. It may also interact with cellular proteins and enzymes, affecting their function and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 9,10-Dioxo-9,10-dihydroanthracene-2-carbaldehyde
- 3,4-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid
- N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide
Uniqueness
9,10-Dioxo-9,10-dihydroanthracene-1,2,4-triyl triacetate is unique due to the presence of three acetate groups, which impart distinct chemical properties and reactivity compared to other anthracene derivatives. This structural feature makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Propiedades
Número CAS |
10228-14-5 |
|---|---|
Fórmula molecular |
C20H14O8 |
Peso molecular |
382.3 g/mol |
Nombre IUPAC |
(3,4-diacetyloxy-9,10-dioxoanthracen-1-yl) acetate |
InChI |
InChI=1S/C20H14O8/c1-9(21)26-14-8-15(27-10(2)22)20(28-11(3)23)17-16(14)18(24)12-6-4-5-7-13(12)19(17)25/h4-8H,1-3H3 |
Clave InChI |
JBTPJIIWIAIUBQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC(=C(C2=C1C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


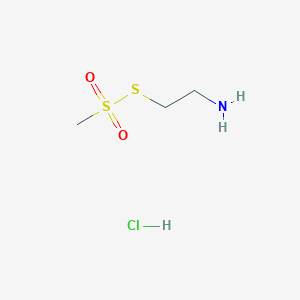
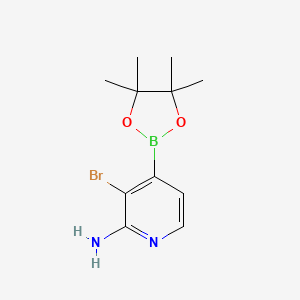
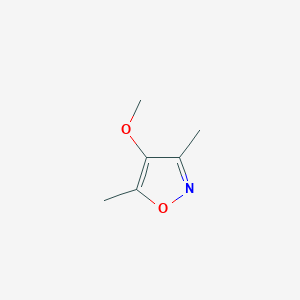
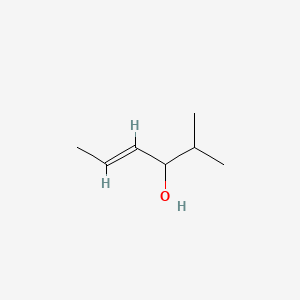


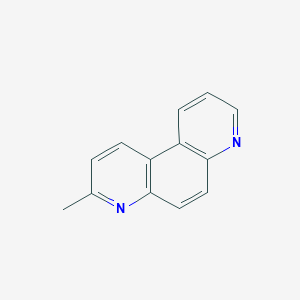
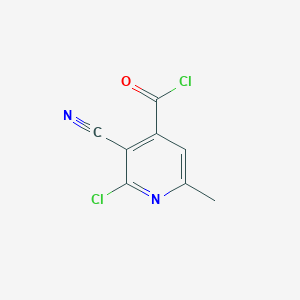
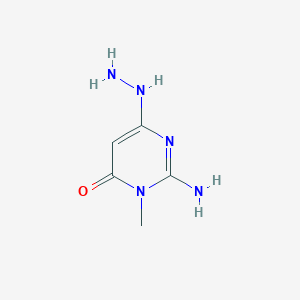

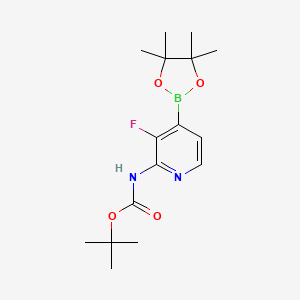
![(3R,8AS)-3-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B13123464.png)
